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molecular formula C13H20N2 B1646851 6-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-amine

6-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-amine

Cat. No. B1646851
M. Wt: 204.31 g/mol
InChI Key: LQRIWUQSMUFWPO-UHFFFAOYSA-N
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Patent
US06310107B1

Procedure details

6-Acetylamino-2-(N,N-dimethylamino)methyltetralin hydrochloride (0.879 g; obtained in Reference Example 31) was added to 2 N hydrochloric acid. The reaction mixture was heated under reflux for 90 minutes, and then an aqueous solution of 1 N sodium hydroxide was added thereto to thereby make the resulting mixture have pH of 9. Then, this was extracted with ethyl acetate. The organic layer was washed with water and a saturated aqueous sodium chloride solution, then dried, and concentrated. The residue was purified by alumina column chromatography (eluent: ethyl acetate/hexane=1/1) to obtain the entitled compound (0.231 g).
Name
6-Acetylamino-2-(N,N-dimethylamino)methyltetralin hydrochloride
Quantity
0.879 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.C([NH:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[CH2:12][CH:11]([CH2:16][N:17]([CH3:19])[CH3:18])[CH2:10][CH2:9]2)(=O)C.Cl.[OH-].[Na+]>>[NH2:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[CH2:12][CH:11]([CH2:16][N:17]([CH3:19])[CH3:18])[CH2:10][CH2:9]2 |f:0.1,3.4|

Inputs

Step One
Name
6-Acetylamino-2-(N,N-dimethylamino)methyltetralin hydrochloride
Quantity
0.879 g
Type
reactant
Smiles
Cl.C(C)(=O)NC=1C=C2CCC(CC2=CC1)CN(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 90 minutes
Duration
90 min
EXTRACTION
Type
EXTRACTION
Details
Then, this was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium chloride solution, then dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by alumina column chromatography (eluent: ethyl acetate/hexane=1/1)

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2CCC(CC2=CC1)CN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.231 g
YIELD: CALCULATEDPERCENTYIELD 36.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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